N,N-Diisopropylethylamine

Overview

Description

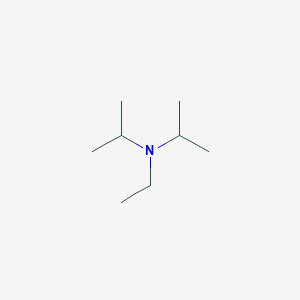

N,N-Diisopropylethylamine (DIEA), also referred to as DIPEA or Hunig’s base, is a tertiary amine widely employed as a non-nucleophilic base in organic synthesis. Its sterically hindered structure—featuring two isopropyl groups and an ethyl group attached to a central nitrogen atom—reduces nucleophilicity, making it ideal for deprotonation without participating in unwanted side reactions. DIEA is frequently used in peptide coupling reactions (e.g., with HATU, TBTU, or HOBt) to activate carboxylic acids and stabilize intermediates . It also facilitates the liberation of free amines from hydrochloride salts in condensation reactions and enhances reaction efficiency under reflux due to its high boiling point (127°C) .

Preparation Methods

Diisopropylethylamine is commercially available and can be synthesized through various methods. One traditional method involves the alkylation of diisopropylamine with diethyl sulfate . Another method includes reacting diisopropylamine and ethyl chloride in a high-pressure autoclave using a MIX type catalyst. The reaction conditions typically involve a temperature range of 130-230°C and a pressure range of 0.8-2.5 MPa . The compound can also be purified by distillation from potassium hydroxide or calcium hydride .

Chemical Reactions Analysis

Diisopropylethylamine is known for its role as a sterically hindered organic base, making it a good base but a poor nucleophile . It is commonly employed in amide coupling reactions between a carboxylic acid (typically activated, for example, as an acid chloride) and a nucleophilic amine . The compound can also participate in alkylation, aldol-like reactions, eliminations, and selective generation of enolates . Due to its steric hindrance, it primarily reacts with small electrophiles such as protons .

Scientific Research Applications

Organic Synthesis

1.1 Amide Coupling Reactions

DIPEA is widely utilized as a base in amide coupling reactions, particularly when activating carboxylic acids (often as acid chlorides) for reaction with nucleophilic amines. Its steric hindrance allows it to act effectively without competing with the nucleophile, thereby promoting the formation of the desired amide products. The use of DIPEA in this context has been shown to enhance yields while minimizing side reactions associated with less hindered bases .

1.2 Alkylation of Amines

Another notable application of DIPEA is in the selective alkylation of secondary amines to form tertiary amines. The presence of DIPEA mitigates unwanted side reactions, such as the Menshutkin reaction, which can lead to the formation of quaternary ammonium salts. This selectivity is crucial for synthesizing complex nitrogen-containing compounds .

Catalysis

2.1 Transition Metal-Catalyzed Reactions

DIPEA serves as a base in various transition metal-catalyzed cross-coupling reactions, including Heck and Sonogashira couplings. These reactions are vital for constructing carbon-carbon bonds in organic synthesis. The choice of DIPEA over other bases often results from its ability to provide a favorable environment for the catalytic process while minimizing side reactions .

2.2 Photocatalytic Reactions

Recent studies have demonstrated that DIPEA can act as a reductant in photocatalytic reactions, facilitating the activation of hydroxide ions from water under metal-free conditions. This approach enhances the nucleophilicity of water molecules, allowing for efficient amide synthesis and nitrile degradation in wastewater treatment applications . The mechanism involves the generation of nitrogen-centered radicals through single electron transfer (SET), showcasing DIPEA's versatility as both a base and a radical precursor .

Analytical Chemistry

3.1 Ion-Pairing Reagent

In analytical chemistry, DIPEA is employed as an ion-pairing reagent in reversed-phase liquid chromatography-mass spectrometry (LC-MS). Its ability to facilitate the separation of large oligonucleotides, such as single guide RNA oligos (sgRNAs), highlights its importance in biochemistry and molecular biology research . The use of DIPEA in mobile phases improves the resolution and sensitivity of analytical methods.

Case Studies

Mechanism of Action

The mechanism of action of diisopropylethylamine involves its role as a non-nucleophilic base. It reacts with electrophiles, but due to the steric hindrance created by the three alkyl groups on the nitrogen atom, only small electrophiles such as protons can react with the nitrogen lone pair . In specific reactions, such as the acylation of carbohydrates and diols, diisopropylethylamine reacts with anhydrides to form a carboxylate ion, which then catalyzes the selective acylation through a dual hydrogen-bonding interaction .

Comparison with Similar Compounds

Triethylamine (TEA)

Key Differences:

- Basicity and Boiling Point: DIEA (pKa of conjugate acid ~11.4) is a stronger base than TEA (pKa ~10.75), enabling deprotonation of less acidic substrates. Its higher boiling point (127°C vs. 89°C for TEA) makes it preferable for high-temperature reactions, such as reflux conditions .

- Steric Effects: DIEA’s bulky structure minimizes nucleophilic interference, whereas TEA’s smaller size can lead to side reactions in sensitive couplings. For example, replacing TEA with DIEA in the synthesis of benzylpiperazine derivatives improved yields from low to moderate .

- Reaction Efficiency: In Suzuki cross-couplings and peptide couplings, DIEA often outperforms TEA due to superior stabilization of reactive intermediates .

4-Dimethylaminopyridine (DMAP)

Key Differences:

- Role in Reactions: DMAP acts as a nucleophilic catalyst in acylations and esterifications, whereas DIEA serves primarily as a deprotonating agent. DMAP’s lower basicity (pKa ~9.7) limits its utility in reactions requiring strong bases .

- Solubility and Compatibility: DIEA is compatible with polar aprotic solvents like DMF and DCM, while DMAP is often used in stoichiometric amounts for acylations in dichloromethane or THF .

Potassium Carbonate (K₂CO₃)

Key Differences:

- Phase of Reaction: K₂CO₃ is a solid inorganic base used in biphasic systems (e.g., SN2 reactions), while DIEA is a liquid organic base suitable for homogeneous reaction conditions.

- Substrate Scope: K₂CO₃ is less effective in deprotonating weakly acidic substrates (e.g., amines in peptide couplings) compared to DIEA .

Data Table: Comparative Properties of DIEA and Related Bases

| Property | DIEA | TEA | DMAP | K₂CO₃ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 129.25 | 101.19 | 122.17 | 138.21 |

| Boiling Point (°C) | 127 | 89 | 110 (dec.) | N/A (solid) |

| pKa (conjugate acid) | ~11.4 | ~10.75 | ~9.7 | ~10.3 |

| Common Solvents | DMF, DCM, THF | DCM, THF | DCM, THF | Water, Acetone |

| Typical Applications | Peptide coupling, deprotonation | Acylation, SN2 base | Acylation catalyst | Biphasic reactions |

Peptide Coupling Reactions

DIEA is indispensable in coupling reactions using uronium reagents (e.g., HATU, TBTU), where it deprotonates carboxylates to form active intermediates. For instance, DIEA achieved 71–92% yields in the synthesis of modified fluoroquinolones , outperforming TEA in analogous protocols .

High-Temperature Reactions

DIEA’s high boiling point enables efficient reactions under reflux. In the synthesis of triazoloquinoxalines, DIEA facilitated CuAAC reactions in DCM at elevated temperatures without solvent loss .

Steric Advantages

The bulky isopropyl groups in DIEA reduce side reactions. In the synthesis of PROTAC derivatives, DIEA minimized epimerization during condensation, ensuring high enantiomeric purity .

Biological Activity

N,N-Diisopropylethylamine (DIPEA) is a tertiary amine widely used as a base in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its biological activity extends beyond mere chemical reactivity, influencing various biochemical pathways and exhibiting potential therapeutic effects. This article explores the biological activity of DIPEA, including its mechanisms of action, case studies, and relevant research findings.

DIPEA is characterized by its bulky structure, which allows it to act as a strong base while minimizing steric hindrance in reactions. Its basicity is often utilized in deprotonation reactions, facilitating nucleophilic substitutions and coupling reactions. The mechanism of action primarily involves:

- Deprotonation: DIPEA effectively deprotonates weak acids, creating reactive intermediates.

- Nucleophilic Catalysis: It can act as a nucleophile in various organic transformations, enhancing reaction rates.

- Stabilization of Reactive Species: DIPEA stabilizes reactive intermediates such as carbanions or alkoxides.

Anticancer Properties

Recent studies have highlighted the role of DIPEA in enhancing the anticancer activity of various compounds. For instance, research indicates that compounds synthesized in the presence of DIPEA exhibit significant antiproliferative effects against cancer cell lines. In one study, derivatives developed using DIPEA displayed IC50 values ranging from 10 to 33 nM against triple-negative breast cancer cells (MDA-MB-231) and were found to inhibit tubulin polymerization effectively .

Table 1: Antiproliferative Activity of Compounds Synthesized with DIPEA

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9h | MDA-MB-231 | 23 | Tubulin destabilization |

| 9q | MCF-7 | 33 | Apoptosis induction |

| 10p | MDA-MB-231 | 30 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

DIPEA has also been investigated for its antimicrobial properties. Studies have shown that compounds synthesized with DIPEA demonstrate potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for some lead compounds ranged from <0.03125 to 0.25 μg/mL against Gram-positive bacteria .

Table 2: Antibacterial Activity of Compounds Synthesized with DIPEA

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| 7a | Staphylococcus aureus | <0.03125 |

| 7h | Klebsiella pneumoniae | 1 |

| 7b | Acinetobacter baumannii | 4 |

Case Studies

- Antitumor Activity : A study evaluated a series of novel compounds synthesized using DIPEA which exhibited significant antitumor activity against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

- Electrochemical Applications : DIPEA has been employed in electrochemical reduction processes, enhancing the efficiency of reactions under mild conditions. This application demonstrates its versatility beyond traditional organic synthesis .

- G-Quadruplex DNA Interaction : Research has shown that DIPEA can influence the interaction between G-quadruplex DNA structures and various agents, potentially impacting gene regulation mechanisms involved in cancer progression .

Q & A

Basic Research Questions

Q. What is the role of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base in organic synthesis, and how does it compare to alternatives like triethylamine?

DIPEA is preferred in reactions requiring steric hindrance to minimize nucleophilic interference, such as peptide couplings or metal-catalyzed transformations. Its bulky structure prevents undesired side reactions (e.g., alkylation) common with smaller bases like triethylamine. For example, in HATU-mediated amide bond formation, DIPEA deprotonates the activated intermediate without attacking the electrophilic species, ensuring high coupling efficiency .

Q. What safety protocols are critical when handling DIPEA in laboratory settings?

DIPEA is highly flammable (flash point: 6°C) and toxic upon inhalation or skin contact. Essential precautions include:

- Using flame-resistant equipment and ventilation to avoid vapor accumulation.

- Wearing nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Storing in sealed containers under inert gas (e.g., nitrogen) to limit oxidation or moisture absorption .

Q. How does DIPEA facilitate the identification and minimization of impurities in LC-MS analysis?

DIPEA can act as a volatile ion-pairing agent, improving chromatographic resolution of polar compounds. However, its residual presence in reaction mixtures may interfere with MS detection. Researchers often substitute DIPEA with morpholine or use post-reaction purification (e.g., acid-base extraction) to eliminate amine-derived artifacts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize DIPEA’s stoichiometry in complex syntheses, such as N,N,N-trimethyl chitosan production?

A DoE approach evaluates variables like DIPEA concentration, reaction temperature, and solvent polarity. For instance, in trimethyl chitosan synthesis, a central composite design revealed that 2.5 equiv of DIPEA at 40°C in anhydrous DMF maximized quaternization efficiency while minimizing O-methylation side products .

Q. What strategies mitigate quaternary ammonium salt byproducts during DIPEA-mediated reactions?

Excess DIPEA can lead to persistent ammonium salts, complicating purification. Strategies include:

- Using substoichiometric DIPEA (0.8–1.2 equiv) in Pd-catalyzed allylic aminations to balance deprotonation and byproduct formation .

- Incorporating scavengers like silica-bound sulfonic acid to trap residual amines post-reaction .

Q. How does DIPEA enhance regio- and stereoselectivity in transition metal-catalyzed C–H functionalization?

In Pd(II)/sulfoxide-catalyzed allylic amination, DIPEA acts as a Brønsted base to deprotonate the allylic C–H bond, directing linear selectivity (>20:1) over branched products. The bulky amine also stabilizes the transition state, favoring trans-configuration in the resulting allylic amines .

Q. What solvent systems maximize DIPEA’s stability and reactivity in moisture-sensitive reactions?

DIPEA decomposes in protic solvents (e.g., water, alcohols) via hydrolysis. Anhydrous aprotic solvents (e.g., DCM, THF) are optimal. For example, in ball-mill click chemistry, solvent-free conditions with DIPEA and CuI achieved 95% yield in 3.5 hours, avoiding side reactions seen in methanol .

Q. How is DIPEA utilized in solid-phase peptide synthesis (SPPS) with coupling reagents like HATU?

In SPPS, DIPEA (2–4 equiv) activates HATU by deprotonating the carboxylate, forming an active O-acylisourea intermediate. Critical steps include:

- Pre-activation of the amino acid with HATU/DIPEA for 1–2 minutes before resin addition.

- Avoiding excess DIPEA to prevent racemization or aspartimide formation in sensitive sequences .

Properties

IUPAC Name |

N-ethyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFZNNIVVJXRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064561 | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diisopropylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

12.0 [mmHg] | |

| Record name | N,N-Diisopropylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7087-68-5 | |

| Record name | Diisopropylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7087-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007087685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldiisopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIISOPROPYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SIQ15721L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.